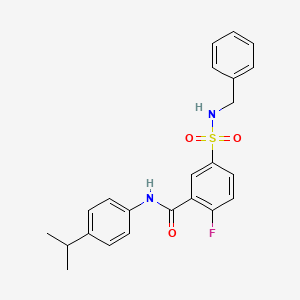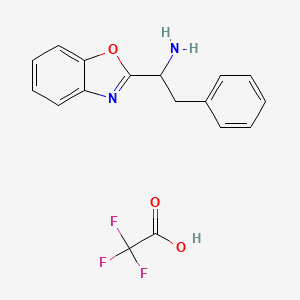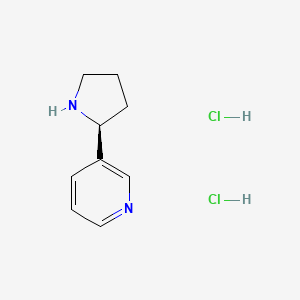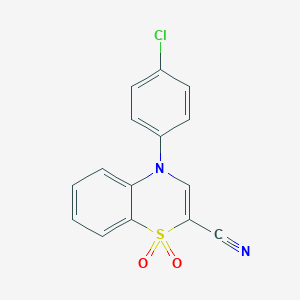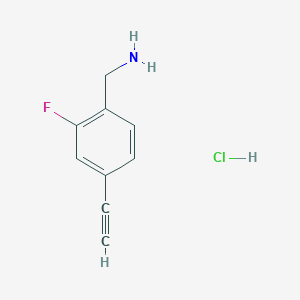
(4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2287289-94-3 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12FN.ClH/c1-2-7-3-4-8 (6-11)9 (10)5-7;/h3-5H,2,6,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder in its physical form . The molecular weight of the compound is not specified in the search results .科学的研究の応用
Chiral Discrimination and Separation
Research by Bereznitski et al. (2002) explored chiral discrimination on an amylose tris(3,5-dimethylphenyl)carbamate stationary phase, demonstrating the utility of such compounds in enantiomeric separation. The study highlights the importance of weak hydrogen bonds and other interactions, like inclusion in the amylose carbamate chains, for retention and enantioselectivity. This underscores the potential application of (4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride or similar compounds in chiral chromatography and separation sciences (Bereznitski et al., 2002).
Fluorescent Materials for Sensing and Imaging
Wang et al. (2015) developed tetra(4-(diethylamino)phenyl)ethene, a novel derivative with aggregation-induced emission (AIE) properties, highlighting its application in fluorescent materials, potentially extendable to this compound derivatives. This compound exhibits reversible fluorescence switching, indicative of its suitability for chemical sensing and environmental monitoring, emphasizing the role of such molecules in developing advanced sensors and imaging agents (Wang et al., 2015).
Analytical Chemistry and Drug Degradation
El-Sherbiny et al. (2005) applied micellar liquid chromatography for the analysis of flunarizine and its degradation products, showcasing the analytical applications of related compounds in pharmaceutical analysis. The study emphasizes the compound's role in the separation and quantification of drug substances and their degradation products, highlighting the broader implications for quality control in pharmaceutical manufacturing (El-Sherbiny et al., 2005).
Advanced Polymers and Materials Science
Sabbaghian et al. (2015) synthesized novel poly(keto ether ether amide)s using a new diamine, showcasing the application of this compound derivatives in the development of high-performance polymers. These materials exhibit enhanced thermal stability and solubility, highlighting their potential in advanced materials applications, such as electronics, coatings, and nanotechnology (Sabbaghian et al., 2015).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and others .
特性
IUPAC Name |
(4-ethynyl-2-fluorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN.ClH/c1-2-7-3-4-8(6-11)9(10)5-7;/h1,3-5H,6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCDBHLRXBZQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2287289-94-3 |
Source


|
| Record name | 1-(4-ethynyl-2-fluorophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2679263.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2679265.png)
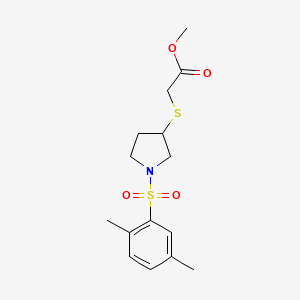

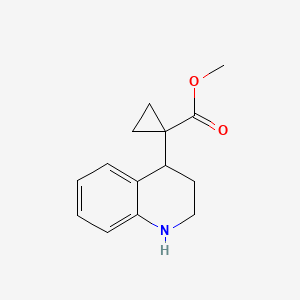
![N-[(3-chlorophenyl)methyl]-4-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2679271.png)
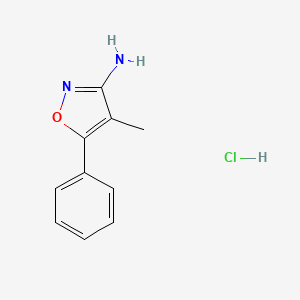
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2679276.png)

